molecular formula C9H9Cl3Si B14202051 Trichloro(2-phenylprop-2-en-1-yl)silane CAS No. 831215-57-7

Trichloro(2-phenylprop-2-en-1-yl)silane

Katalognummer: B14202051
CAS-Nummer: 831215-57-7
Molekulargewicht: 251.6 g/mol
InChI-Schlüssel: MBIGJFZLOCGAOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trichloro(2-phenylprop-2-en-1-yl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three chlorine atoms and a 2-phenylprop-2-en-1-yl group. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Trichloro(2-phenylprop-2-en-1-yl)silane can be synthesized through the reaction of trichlorosilane with 2-phenylprop-2-en-1-yl chloride under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where trichlorosilane and 2-phenylprop-2-en-1-yl chloride are continuously fed into the system. The reaction is monitored and controlled to maintain optimal conditions, and the product is purified through distillation or other separation techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Trichloro(2-phenylprop-2-en-1-yl)silane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other groups, such as alkyl or aryl groups, under appropriate conditions.

    Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, depending on the reagents used.

Common Reagents and Conditions

    Substitution: Reagents like Grignard reagents or organolithium compounds are commonly used.

    Hydrolysis: Water or aqueous solutions are used, often in the presence of a catalyst.

    Oxidation/Reduction: Various oxidizing or reducing agents can be employed, such as hydrogen peroxide for oxidation or lithium aluminum hydride for reduction.

Major Products

The major products formed from these reactions include silanols, substituted silanes, and various organosilicon compounds, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Trichloro(2-phenylprop-2-en-1-yl)silane has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and polymers.

    Biology: The compound is studied for its potential use in modifying biological molecules and surfaces.

    Industry: It is used in the production of silicone-based materials, coatings, and adhesives.

Wirkmechanismus

The mechanism by which trichloro(2-phenylprop-2-en-1-yl)silane exerts its effects involves the reactivity of the silicon-chlorine bonds. These bonds can be broken and reformed in various chemical environments, allowing the compound to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Trichloro(2-propen-1-yl)silane
  • Trichloro(2-phenylethyl)silane
  • Trichloro(2-methylprop-2-en-1-yl)silane

Uniqueness

Trichloro(2-phenylprop-2-en-1-yl)silane is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity compared to other trichlorosilanes. This makes it particularly useful in specific synthetic applications where the phenyl group plays a crucial role.

Eigenschaften

CAS-Nummer

831215-57-7

Molekularformel

C9H9Cl3Si

Molekulargewicht

251.6 g/mol

IUPAC-Name

trichloro(2-phenylprop-2-enyl)silane

InChI

InChI=1S/C9H9Cl3Si/c1-8(7-13(10,11)12)9-5-3-2-4-6-9/h2-6H,1,7H2

InChI-Schlüssel

MBIGJFZLOCGAOU-UHFFFAOYSA-N

Kanonische SMILES

C=C(C[Si](Cl)(Cl)Cl)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.